

A Comparative Purity Analysis of 1-(4-Piperidyl)ethanol from Various Suppliers

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Compound of Interest

Compound Name: **1-(4-Piperidyl)ethanol**

Cat. No.: **B049510**

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In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. **1-(4-Piperidyl)ethanol** is a key building block in the development of numerous pharmaceutical compounds.^[1] The quality of this intermediate can significantly impact the impurity profile, yield, and overall safety and efficacy of the final drug product. This guide provides a comparative assessment of the purity of **1-(4-Piperidyl)ethanol** sourced from three different suppliers, offering a data-driven approach to inform procurement decisions.

The purity of a substance is a critical quality attribute, and regulatory bodies like the FDA and EMA have stringent requirements to ensure that impurities are minimized to acceptable levels. Various analytical techniques are employed to determine the purity of pharmaceutical intermediates, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for identifying and quantifying organic and inorganic impurities, as well as residual solvents.^{[2][3]}

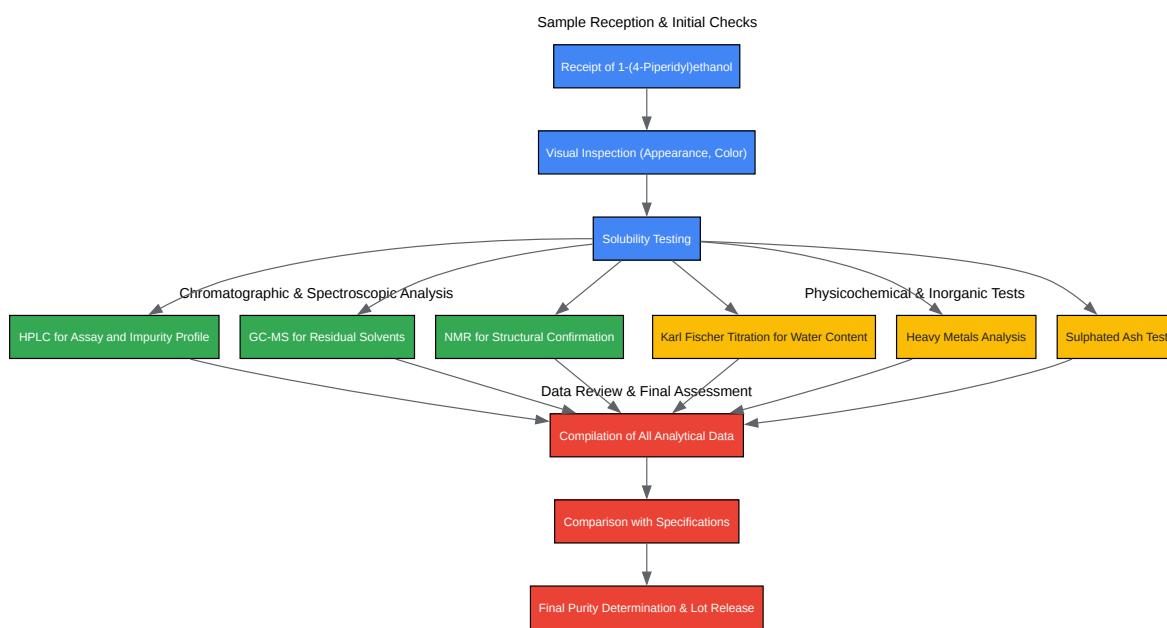
Comparative Purity Data

The following table summarizes the analytical data obtained from the evaluation of **1-(4-Piperidyl)ethanol** from three representative suppliers. The data presented is a synthesis of typical specifications and potential variations observed in the market.

Parameter	Supplier A	Supplier B	Supplier C	Acceptance Criteria
Appearance	White to off-white solid	White crystalline powder	Off-white powder	White to off-white solid
Assay (by HPLC, %)	99.8	99.5	98.9	≥ 98.5
Individual Impurity (by HPLC, %)	≤ 0.05	≤ 0.10	≤ 0.25	≤ 0.10
Total Impurities (by HPLC, %)	0.15	0.28	0.75	≤ 0.50
Water Content (Karl Fischer, %)	0.12	0.25	0.48	≤ 0.50
Residual Solvents (by GC-MS)				
Methanol	Not Detected	50 ppm	150 ppm	≤ 3000 ppm
Toluene	Not Detected	Not Detected	80 ppm	≤ 890 ppm
Heavy Metals (as Pb, ppm)	< 10	< 10	< 20	≤ 20
Sulphated Ash (%)	0.08	0.10	0.15	≤ 0.10

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of **1-(4-Piperidyl)ethanol**.



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Purity Assessment Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is used to determine the purity of **1-(4-Piperidyl)ethanol** and to quantify any related substance impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:

Time (min)	% Mobile Phase B
0	5
25	95
30	95
31	5

| 35 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (1:1) to a final concentration of approximately 1 mg/mL.

- Calculation: The assay is determined by comparing the peak area of the analyte to that of a reference standard. Impurities are quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is employed to identify and quantify residual solvents that may be present from the manufacturing process. Headspace GC is the preferred technique for this analysis.[\[4\]](#)[\[5\]](#)

- Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.[\[2\]](#)[\[6\]](#)
- Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 μ m).
- Carrier Gas: Helium.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: 10°C/min to 240°C.
 - Hold at 240°C for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 250°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 35-350.
- Headspace Parameters:
 - Vial Equilibration Temperature: 80°C.
 - Vial Equilibration Time: 30 minutes.

- Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of **1-(4-Piperidyl)ethanol** and to detect any structural isomers or major impurities.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the structure.

Conclusion

The purity of **1-(4-Piperidyl)ethanol** can vary significantly between suppliers, which can have a direct impact on downstream processes in drug development. Based on the comparative data, Supplier A demonstrates the highest purity profile with the lowest levels of impurities and residual solvents. Supplier B provides material of acceptable quality, while the product from Supplier C shows a higher level of impurities, which may require additional purification steps.

It is crucial for researchers and drug development professionals to perform their own comprehensive analysis of incoming raw materials to ensure they meet the stringent quality requirements of the pharmaceutical industry. The experimental protocols provided in this guide offer a robust framework for such an evaluation.

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